molecular formula C18H18ClN5O2 B2423091 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-89-1

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2423091
CAS No.: 899736-89-1
M. Wt: 371.83
InChI Key: CKZMVYCHHQAXOT-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMVYCHHQAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.

Scientific Research Applications

Medicinal Chemistry

The 1,2,3-triazole ring system is a prominent feature in medicinal chemistry due to its diverse biological activities. Compounds containing this moiety have been shown to exhibit:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have highlighted the potential of 5-amino-1,2,3-triazoles as anticancer agents through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial properties. They act by disrupting the synthesis of essential cellular components in pathogens. The specific compound discussed has shown promise against various microbial strains .
  • Antiviral Effects : Some triazole derivatives have demonstrated activity against viral infections by interfering with viral replication processes. This aspect is particularly relevant in the context of emerging viral diseases .

The specific compound has been studied for its potential in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can help increase the levels of acetylcholine in the brain, potentially improving cognitive function .

Table 1: Biological Activities of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell proliferation and apoptosis induction
AntimicrobialDisruption of cellular component synthesis
AntiviralInterference with viral replication
AChE InhibitionIncreased acetylcholine levels

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, including:

  • Click Chemistry : This method allows for the efficient formation of triazole compounds via the reaction between azides and alkynes under mild conditions. This approach is favored for its simplicity and high yield .
  • Green Chemistry Approaches : Recent advancements have employed environmentally friendly methods for synthesizing triazole derivatives, such as mechanochemical techniques that minimize solvent use and energy consumption .

Table 2: Synthetic Methods for Triazole Derivatives

Synthesis MethodDescriptionAdvantages
Click ChemistryReaction of azides with alkynesHigh yield, mild conditions
Green ChemistryMechanochemical synthesis without solventsEnvironmentally friendly

Case Studies

Several studies have explored the applications of triazole compounds similar to this compound:

  • A study demonstrated that a related triazole derivative significantly inhibited cancer cell lines in vitro, showcasing its potential as an anticancer agent .
  • Another research highlighted the compound's effectiveness against specific bacterial strains, suggesting its use as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical properties.

    5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the 3-chlorobenzyl and 3-methoxybenzyl groups in 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can enhance its binding affinity to specific targets, increase its stability, and modulate its reactivity in various chemical reactions.

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2} with a molecular weight of approximately 371.83 g/mol. The structure includes:

  • An amino group
  • A triazole ring
  • Aromatic substituents (chlorobenzyl and methoxybenzyl groups)

These functional groups contribute to its unique chemical properties and biological activity.

The biological activity of triazole derivatives often involves interactions with specific enzymes or receptors. While detailed mechanisms for this specific compound are not extensively documented, triazoles are generally known to:

  • Inhibit enzymes involved in various metabolic pathways
  • Modulate receptor activity
  • Interact with cellular signaling pathways

The presence of the chlorobenzyl and methoxybenzyl groups may enhance lipophilicity and alter binding interactions within biological systems, potentially leading to increased efficacy against certain targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Triazole derivatives have been evaluated for their antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that triazole analogs showed significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Activity

Triazoles have also been investigated for their anticancer potential:

  • Case Study : A related compound exhibited cytotoxic effects on cancer cell lines, indicating that structural modifications could enhance antitumor efficacy .

Antiparasitic Activity

Some triazole derivatives have shown promise against parasitic infections:

  • Research Insights : Triazole-based hybrids were evaluated for their trypanocidal activity against Trypanosoma cruzi, with some analogs demonstrating potent effects .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideContains a fluorobenzyl groupExhibited significant antimicrobial activity
5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideSubstituted with bromineDemonstrated anticancer properties
5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideChlorobenzyl group presentInvestigated for antiparasitic effects

Q & A

Q. What are the recommended methodologies for synthesizing 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of substituted aniline (e.g., 3-chlorobenzylamine) with an isocyanide (e.g., 3-methoxybenzyl isocyanide) to form a carboximidoyl chloride intermediate.
  • Step 2 : Reaction with sodium azide to generate the triazole core via Huisgen cycloaddition.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using 1H^1H/13C^{13}C NMR and HPLC-MS . Key Considerations : Monitor reaction temperature (<80°C) to avoid decomposition of the triazole ring.

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Solubilization Strategies : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80).
  • Formulation Optimization : Prepare stock solutions in DMSO and dilute in buffer containing 0.1% BSA to stabilize the compound.
  • Alternative Derivatives : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the benzyl rings, as demonstrated in analogs with improved solubility .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities.
  • Mass Spectrometry : Confirm molecular weight (theoretical: 397.84 g/mol) via ESI-MS in positive ion mode.
  • NMR : Validate regioselectivity of the triazole ring (e.g., 1H^1H NMR signals at δ 7.8–8.2 ppm for triazole protons) .

Advanced Research Questions

Q. How can structural contradictions in enzyme inhibition data be resolved?

  • Case Study : If conflicting IC50_{50} values are reported for carbonic anhydrase inhibition:

Verify assay conditions (pH 7.4 vs. 6.5) as enzyme activity is pH-dependent.

Compare crystallographic data (e.g., binding modes via X-ray structures solved with SHELXL ).

Use molecular docking (AutoDock Vina) to assess substituent effects (e.g., 3-chloro vs. 4-bromo analogs ).

  • Statistical Validation : Apply ANOVA to evaluate batch-to-batch variability in compound purity .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in cancer cell lines?

  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Data Collection : Grow single crystals via vapor diffusion (solvent: DMF/water).
  • Refinement : Use SHELXL for structure solution; validate hydrogen bonding (e.g., triazole NH to methoxy O interactions) and π-π stacking (chlorobenzyl to methoxybenzyl rings) .
  • Cross-Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) .

Key Research Challenges and Solutions

  • Toxicity in Cell Models : Mitigate via structure-activity relationship (SAR) studies; replace the chlorobenzyl group with less lipophilic substituents .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for apoptosis studies) .

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